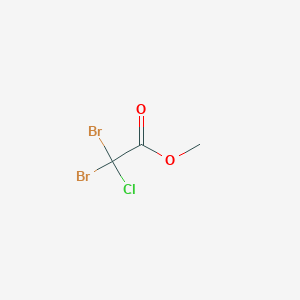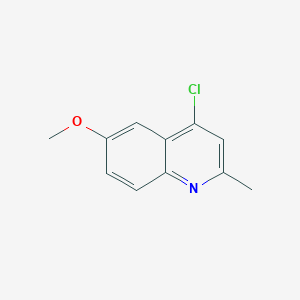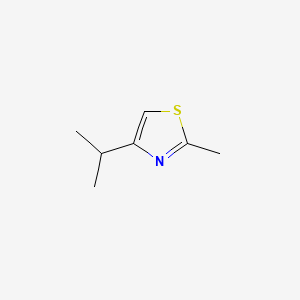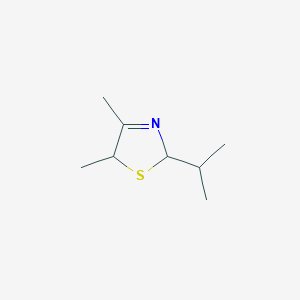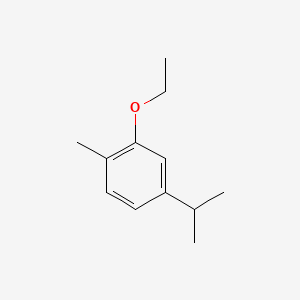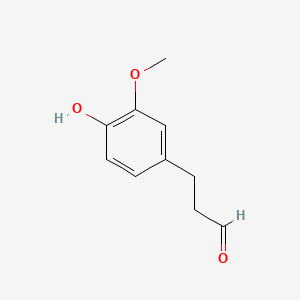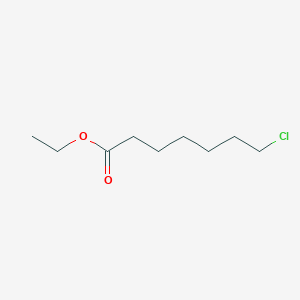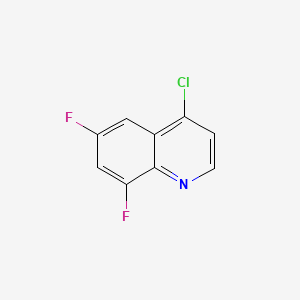
4-氯-6,8-二氟喹啉
概述
描述
4-Chloro-6,8-difluoroquinoline is a fluorinated quinoline derivative with the molecular formula C9H4ClF2N. This compound is notable for its incorporation of both chlorine and fluorine atoms into the quinoline ring system, which enhances its chemical reactivity and biological activity . The quinoline ring system is a fundamental structure in medicinal chemistry, known for its presence in various biologically active compounds, including antimalarial, antibacterial, and antiviral agents .
科学研究应用
4-Chloro-6,8-difluoroquinoline has a wide range of applications in scientific research:
作用机制
Target of Action
This compound is a type of fluorinated quinoline, a class of compounds known for their wide range of biological activities
Mode of Action
Fluorinated quinolines, in general, are known to interact with their targets through a variety of mechanisms, including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .
Biochemical Pathways
Fluorinated quinolines are known to affect various biochemical pathways due to their broad spectrum of biological activities . More research is needed to elucidate the specific pathways affected by this compound.
Result of Action
As a fluorinated quinoline, it may exhibit a range of biological activities, but specific effects related to this compound need to be investigated further .
生化分析
Biochemical Properties
4-Chloro-6,8-difluoroquinoline plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with enzymes such as topoisomerases, which are essential for DNA replication and transcription. The compound binds to the active site of these enzymes, inhibiting their function and thereby affecting the replication process . Additionally, 4-Chloro-6,8-difluoroquinoline has been shown to interact with proteins involved in cell signaling pathways, altering their activity and downstream effects .
Cellular Effects
The effects of 4-Chloro-6,8-difluoroquinoline on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins . Furthermore, 4-Chloro-6,8-difluoroquinoline affects cellular metabolism by disrupting mitochondrial function, leading to decreased ATP production and increased oxidative stress .
Molecular Mechanism
At the molecular level, 4-Chloro-6,8-difluoroquinoline exerts its effects through several mechanisms. It binds to the DNA gyrase enzyme, preventing the supercoiling of DNA necessary for replication . This binding interaction inhibits the enzyme’s activity, leading to the accumulation of DNA breaks and ultimately cell death. Additionally, 4-Chloro-6,8-difluoroquinoline can inhibit the activity of other enzymes involved in DNA repair, further enhancing its cytotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-6,8-difluoroquinoline change over time. The compound is relatively stable under standard storage conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to 4-Chloro-6,8-difluoroquinoline can lead to adaptive resistance in some cell lines, necessitating higher doses for the same therapeutic effect .
Dosage Effects in Animal Models
The effects of 4-Chloro-6,8-difluoroquinoline vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes . At higher doses, it can cause significant adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain level lead to a rapid increase in toxicity .
Metabolic Pathways
4-Chloro-6,8-difluoroquinoline is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels . The compound’s metabolism can also lead to the formation of reactive intermediates, contributing to its cytotoxic effects .
Transport and Distribution
Within cells and tissues, 4-Chloro-6,8-difluoroquinoline is transported and distributed through specific transporters and binding proteins . It can accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects . The compound’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes and reach intracellular targets .
Subcellular Localization
The subcellular localization of 4-Chloro-6,8-difluoroquinoline is critical for its activity. It is primarily localized in the nucleus, where it interacts with DNA and nuclear enzymes . Additionally, the compound can be found in the mitochondria, where it disrupts mitochondrial function and induces oxidative stress . Targeting signals and post-translational modifications may direct 4-Chloro-6,8-difluoroquinoline to specific compartments, enhancing its efficacy .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6,8-difluoroquinoline typically involves the Skraup reaction, which is a classical method for constructing quinoline rings. This reaction can be modified to include fluorinated and chlorinated aniline derivatives. For instance, 3-chloro-2,4-difluoroaniline can be used as a starting material, which undergoes cyclization in the presence of acrolein or crotonic aldehyde under acidic conditions .
Industrial Production Methods: Industrial production of 4-Chloro-6,8-difluoroquinoline may involve large-scale Skraup reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
化学反应分析
Types of Reactions: 4-Chloro-6,8-difluoroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the quinoline ring can be displaced by nucleophiles, leading to the formation of substituted quinolines.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki and Heck reactions, to form complex quinoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide and potassium tert-butoxide, typically under basic conditions.
Cross-Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used under mild to moderate temperatures.
Major Products:
Nucleophilic Substitution: Substituted quinolines with various functional groups.
Cross-Coupling Reactions: Complex quinoline derivatives with extended conjugation and potential biological activity.
相似化合物的比较
- 4-Chloro-5,8-difluoroquinoline
- 3,4-Dichloro-6-fluoroquinoline
- 2-Chloro-3,4-difluorophenol
Comparison: 4-Chloro-6,8-difluoroquinoline is unique due to the specific positions of the chlorine and fluorine atoms on the quinoline ring, which influence its reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in medicinal chemistry and industrial processes .
属性
IUPAC Name |
4-chloro-6,8-difluoroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF2N/c10-7-1-2-13-9-6(7)3-5(11)4-8(9)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBYDBLFWTPXYFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=CC(=CC2=C1Cl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371406 | |
| Record name | 4-chloro-6,8-difluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
239463-89-9 | |
| Record name | 4-chloro-6,8-difluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 239463-89-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
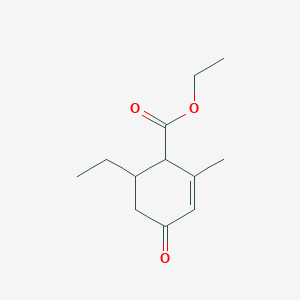
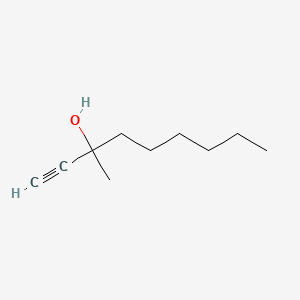
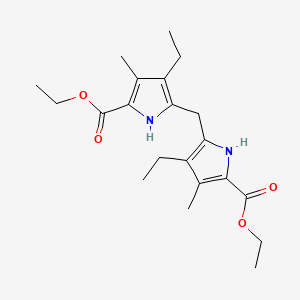
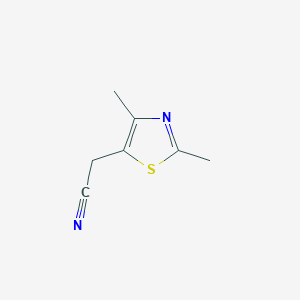
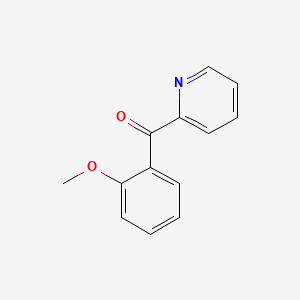
![1,1'-Bicyclohexyl, 4-pentyl-4'-[4-(trifluoromethoxy)phenyl]-](/img/structure/B1597384.png)
